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Compound Name: 1,5-Dimethyl-4-nitroimidazole

Cat. No.: B1361398 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The nitroimidazole scaffold, particularly dimethyl-nitroimidazole derivatives, continues to be a

cornerstone in the development of novel therapeutic agents. These compounds have

demonstrated a broad spectrum of biological activities, ranging from antimicrobial to anticancer

effects. Understanding the intricate relationship between their chemical structure and biological

activity is paramount for designing more potent and selective drug candidates. This guide

provides a comparative analysis of various dimethyl-nitroimidazole analogs, supported by

experimental data, to elucidate key structure-activity relationships (SAR).

Comparative Biological Activity of Dimethyl-
Nitroimidazole Analogs
The biological activity of dimethyl-nitroimidazole analogs is significantly influenced by the

nature and position of substituents on the imidazole ring and its side chains. The following table

summarizes the in vitro activity of representative analogs against various microbial strains and

cancer cell lines.
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Analog
Core

Structure

Substituent(

s)

Target

Organism/C

ell Line

Activity

(µg/mL or

µM)

Reference

Metronidazol

e

1-(2-

hydroxyethyl)

-2-methyl-5-

nitroimidazole

-

H. pylori

(resistant

strains)

MIC90: >64 [1]

Secnidazole

Analog 11

2-methyl-5-

nitro-1H-

imidazole

1-((2-(2-

methoxyphen

yl)-1,3,4-

oxadiazol-5-

yl)methyl)

E. coli
MIC: 1.56-

3.13
[2]

Secnidazole

Analog 12

2-methyl-5-

nitro-1H-

imidazole

1-((2-(2-

methylbenzyl)

-1,3,4-

oxadiazol-5-

yl)methyl)

E. coli
MIC: 1.56-

6.25
[2]

N-methyl-

nitroimidazole

N-alkyl-

nitroimidazole
Methyl

A549 (Lung

Cancer)

LC50: 17.00

± 1.7
[3]

N-methyl-

nitroimidazole

N-alkyl-

nitroimidazole
Methyl

MDA-MB-231

(Breast

Cancer)

LC50: 16.67

± 2.3
[3]

N-ethyl-

nitroimidazole

N-alkyl-

nitroimidazole
Ethyl

A549 (Lung

Cancer)

LC50: 18.33

± 2.5
[3]

N-propyl-

nitroimidazole

N-alkyl-

nitroimidazole
Propyl

A549 (Lung

Cancer)

LC50: 19.33

± 3.2
[3]

N-butyl-

nitroimidazole

N-alkyl-

nitroimidazole
Butyl

A549 (Lung

Cancer)

LC50: 21.00

± 3.6
[3]

Compound

21b

Nitroimidazol

e-triazole

Free thiol

group

HCT116

(Colon

Cancer) -

Hypoxic

IC50: 4.69-

11.56
[4]
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Key Structure-Activity Relationship Insights
The data reveals several key trends in the SAR of dimethyl-nitroimidazole analogs:

Position of the Nitro Group: The position of the nitro group is a critical determinant of activity.

Generally, 5-nitroimidazoles, like metronidazole, exhibit activity against anaerobic bacteria,

while some 4-nitroimidazoles have shown efficacy against both aerobic and anaerobic

Mycobacterium tuberculosis.[5][6]

Substituents at N-1: Modifications at the N-1 position of the imidazole ring significantly

impact biological activity. The introduction of bulky or lipophilic groups can either enhance or

diminish activity depending on the specific target. For instance, the addition of oxadiazole-

containing scaffolds at the N-1 position of secnidazole enhances its antibacterial activity.[2]

Substituents at C-2: The nature of the substituent at the C-2 position influences the

compound's metabolic stability and potency. For antitubercular nitroimidazoles, an oxygen

atom at the 2-position of the fused oxazine ring was initially thought to be essential for

aerobic activity, but later studies showed that substitution with nitrogen or sulfur can yield

equipotent analogs.[7][8]

Lipophilicity: The lipophilicity of the analogs plays a crucial role in their ability to penetrate

cell membranes and reach their target sites. In the case of N-alkyl-nitroimidazoles, an

increase in the alkyl chain length, and thus lipophilicity, was inversely proportional to the

anticancer activity against A549 lung cancer cells.[3]

Bioreductive Activation: The nitro group is essential for the activity of these compounds. It

undergoes bioreductive activation under hypoxic conditions, prevalent in anaerobic bacteria

and solid tumors, to generate reactive nitrogen species that are cytotoxic.[9]

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth
Microdilution Method)
This method is used to determine the lowest concentration of an antimicrobial agent that

inhibits the visible growth of a microorganism.[10][11][12][13]
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Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound in a suitable

solvent (e.g., DMSO) to prepare a high-concentration stock solution.

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock

solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of

concentrations.

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland

standard) from a fresh culture. Dilute the suspension in broth to the final required inoculum

density (typically 5 x 10^5 CFU/mL).

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the

serially diluted compound. Include a growth control well (bacteria and broth, no compound)

and a sterility control well (broth only).

Incubation: Incubate the plate at 37°C for 18-24 hours.

Reading Results: The MIC is determined as the lowest concentration of the compound at

which no visible bacterial growth (turbidity) is observed.

Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay used to assess cell metabolic activity as a measure of cell viability.[14][15][16][17][18]

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the test compounds and

incubate for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4

hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the

yellow MTT to purple formazan crystals.

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each

well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the solubilized formazan at a

wavelength of 570 nm using a microplate reader.

Data Analysis: The absorbance is directly proportional to the number of viable cells. The

concentration of the compound that causes a 50% reduction in cell viability (IC50 or LC50) is

calculated from the dose-response curve.
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Caption: Key factors influencing the biological activity of dimethyl-nitroimidazole analogs.

Proposed Mechanism of Action for Anticancer Activity
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Caption: Bioreductive activation and proposed cytotoxic mechanism of nitroimidazole analogs.

Experimental Workflow for In Vitro Activity Screening
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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